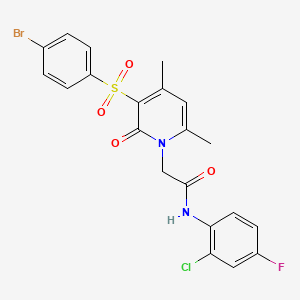

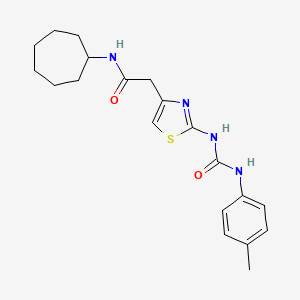

![molecular formula C21H23N3O5 B2600325 N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-phenylethanediamide CAS No. 887218-36-2](/img/structure/B2600325.png)

N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-phenylethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

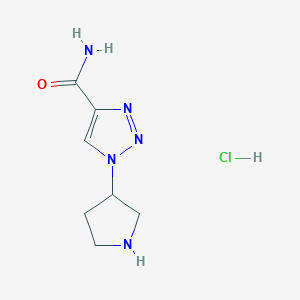

The compound appears to contain a benzodioxol group, a morpholino group, and a phenylethanediamide group. Benzodioxol is a type of ether that is often found in pharmaceuticals and research chemicals . Morpholino refers to the portion of the molecule that contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. Phenylethanediamide appears to refer to a portion of the molecule containing a phenyl group (a ring of six carbon atoms, typical of many organic compounds) and an ethanediamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of differing electron density due to the presence of the ether, amine, and amide functional groups .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The ether, amine, and amide groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups .Scientific Research Applications

Anticancer Activity

Chalcones, such as the compound , belong to the flavonoid family and have been investigated for their pharmacological activities. Notably, they exhibit anticancer properties . Researchers have explored their potential as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. The compound’s structure and functional groups make it a candidate for further studies in this area.

Antimicrobial Properties

Chalcones have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. By modifying the substituents on the benzene rings, researchers can fine-tune the compound’s antimicrobial efficacy. Investigating the specific effects of this compound on microbial growth and biofilm formation could be valuable .

Antioxidant Potential

Chalcones are known for their antioxidant properties. They scavenge free radicals and protect cells from oxidative stress. This compound’s unique structure, incorporating both quinoline and benzodioxole moieties, may enhance its antioxidant activity. Researchers could explore its effectiveness in preventing oxidative damage in biological systems .

Anti-Inflammatory Effects

Inflammation plays a role in various diseases, including chronic conditions. Chalcones have been studied as potential anti-inflammatory agents. Investigating the impact of this compound on inflammatory pathways, cytokine production, and immune responses could provide valuable insights .

Neuroprotective Studies

Given the compound’s structural features, it may have neuroprotective properties. Researchers could explore its effects on neuronal cells, synaptic function, and neuroinflammation. Understanding its potential in mitigating neurodegenerative diseases would be of interest .

Drug Delivery Systems

The morpholinoethyl group in the compound suggests potential for drug delivery applications. Researchers could investigate its use as a carrier for targeted drug delivery, considering its solubility, stability, and interactions with biological membranes .

Future Directions

properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c25-20(21(26)23-16-4-2-1-3-5-16)22-13-17(24-8-10-27-11-9-24)15-6-7-18-19(12-15)29-14-28-18/h1-7,12,17H,8-11,13-14H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDCSUZSWADCMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

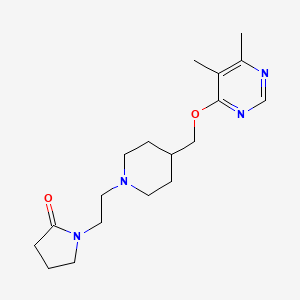

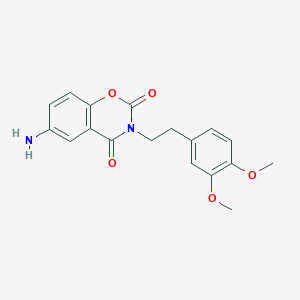

![(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium](/img/structure/B2600246.png)

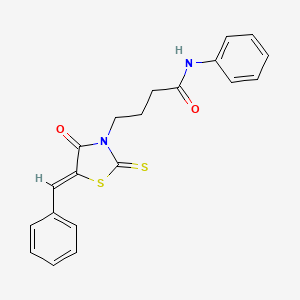

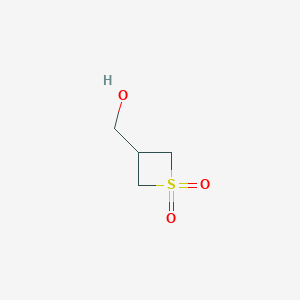

![2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2600255.png)

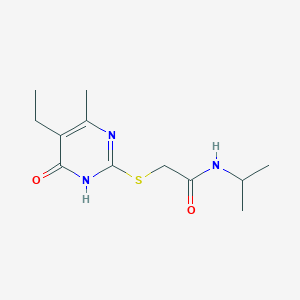

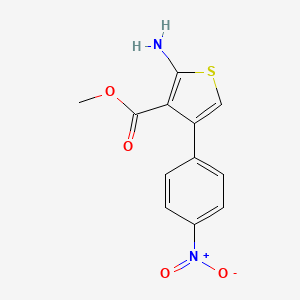

![2-(4-Propan-2-ylphenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2600257.png)

![ethyl 2-[(Z)-carbamoyliminomethyl]-3-hydroxybut-2-enoate](/img/no-structure.png)